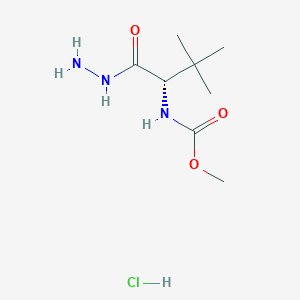
(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a pyrimidin-4-yloxy group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable chiral precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Pyrimidin-4-yloxy Group: This step involves the nucleophilic substitution of a pyrimidine derivative onto the pyrrolidine ring.
Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate depends on its application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
®-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (racemic mixture): A mixture of both enantiomers.
tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the pyrimidin-4-yloxy group, which can impart distinct biological and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
tert-butyl (3S)-3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVJRFUABFSEAF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076138.png)
![5-[3-(Methoxymethyl)phenyl]-5-oxopentanoic acid](/img/structure/B8076145.png)
![2-[3-(Methoxymethyl)phenyl]pyridine](/img/structure/B8076153.png)
![[3-(Methoxymethyl)phenyl]-trimethylsilane](/img/structure/B8076173.png)



![(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B8076188.png)





![1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076222.png)
